

Certificate of analysis for Oxypurinol-13C,15N2

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Compound of Interest

Compound Name: Oxypurinol-13C,15N2

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A Technical Guide to **Oxypurinol-13C,15N2**: Properties, Analysis, and Application

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Oxypurinol-13C,15N2**, a key isotopically labeled internal standard. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical methods, and illustrates its mechanism of action within the purine metabolism pathway.

Physicochemical Properties

Oxypurinol-13C,15N2 is the labeled analogue of oxypurinol, the primary active metabolite of the gout medication allopurinol.^{[1][2][3][4][5][6]} The incorporation of stable isotopes (¹³C and ¹⁵N) makes it an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.^{[1][3]}

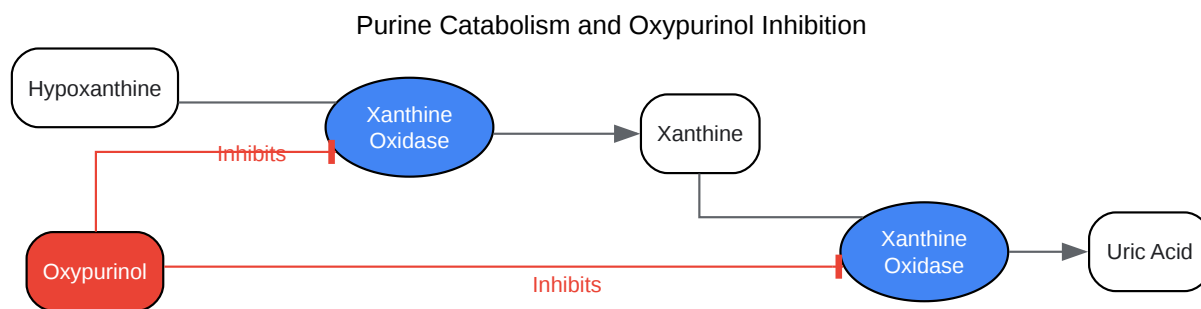
A summary of its key quantitative data is presented in the table below.

Property	Value	Source
Chemical Formula	C ₄ ¹³ CH ₄ N ₂ ¹⁵ N ₂ O ₂	[1][2]
Molecular Weight	155.09 g/mol	[1][2][4][7]
CAS Number	1217036-71-9	[1][2][4][7]
Appearance	White to Pale Beige Solid	[1]
Purity (by HPLC)	≥95%	[1]
Isotopic Purity	≥95% atom ¹³ C; ≥95% atom ¹⁵ N	[1]
Melting Point	>300°C	[1]
Solubility	Soluble in DMSO and Methanol.	[1]
Storage	Store at -20°C	[1]

Mechanism of Action: Inhibition of Xanthine Oxidase

Oxypurinol functions as a potent inhibitor of xanthine oxidase.[1][2][3][4][5][6] This enzyme plays a crucial role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[7][8] By inhibiting xanthine oxidase, oxypurinol reduces the production of uric acid, which is the therapeutic mechanism for treating conditions like gout, characterized by hyperuricemia.[2][3][4][5][6]

The following diagram illustrates the purine catabolism pathway and the inhibitory role of oxypurinol.



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Mechanism of Xanthine Oxidase Inhibition by Oxypurinol.

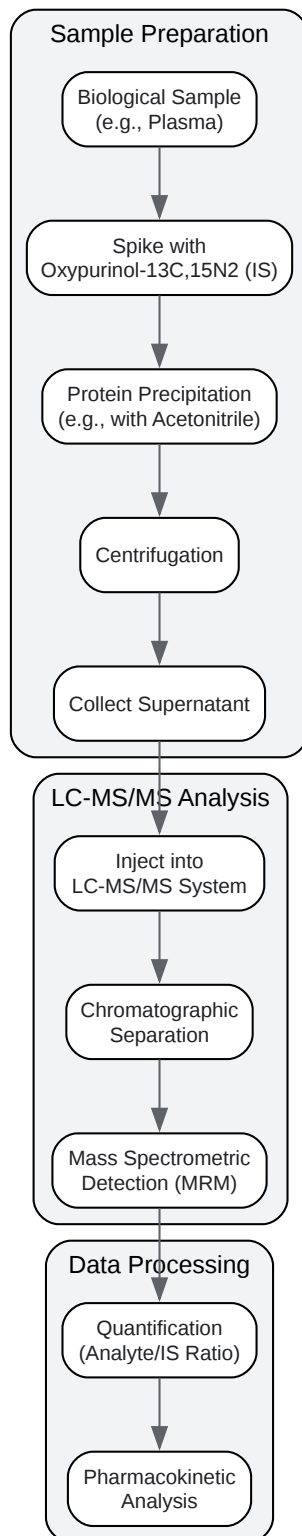
Experimental Protocols: Bioanalytical Application

Oxypurinol-13C,15N2 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of allopurinol and its active metabolite, oxypurinol, in biological matrices such as plasma and urine.^{[3][7]}

General Experimental Workflow

The following diagram outlines the typical workflow for a pharmacokinetic study using **Oxypurinol-13C,15N2** as an internal standard.

Bioanalytical Workflow using Labeled Internal Standard

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Workflow for Bioanalysis with an Internal Standard.

Detailed Methodologies

The following protocols are synthesized from published research and represent common practices for the quantification of allopurinol and oxypurinol.

3.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting allopurinol and oxypurinol from plasma samples.^[7]

- Objective: To remove proteins from the plasma sample that can interfere with the analysis.
- Procedure:
 - To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of **Oxypurinol-13C,15N2** as the internal standard.
 - Add a protein precipitating agent, such as acetonitrile containing 1.0% formic acid.^[7]
 - Vortex the mixture to ensure thorough mixing.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.2.2. Liquid Chromatography

The separation of allopurinol, oxypurinol, and the internal standard is achieved using reverse-phase liquid chromatography.

- Objective: To separate the analytes of interest from other components in the sample matrix before they enter the mass spectrometer.
- Typical Parameters:
 - Column: A C18 or a similar reverse-phase column (e.g., Hypersil Gold 150 mm x 4.6 mm, 5 µm) is commonly used.^[7]

- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed. A common mobile phase composition is 0.1% formic acid-acetonitrile (98:2, v/v).[7]
- Flow Rate: A typical flow rate is maintained for optimal separation.
- Injection Volume: A small volume of the prepared sample supernatant is injected onto the column.

3.2.3. Tandem Mass Spectrometry (MS/MS)

Detection and quantification are performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

- Objective: To specifically detect and quantify the target analytes based on their unique mass-to-charge ratios (m/z) of precursor and product ions.
- Typical Parameters:
 - Ionization Source: Electrospray ionization (ESI) in positive mode is frequently used.[7]
 - MRM Transitions: Specific precursor ion \rightarrow product ion transitions are monitored for allopurinol, oxypurinol, and the internal standard (**Oxypurinol-13C,15N2**). For example:
 - Allopurinol: m/z 137.0 \rightarrow 109.9[7]
 - Oxypurinol: m/z 153.1 \rightarrow 136.0[7]
 - The transition for **Oxypurinol-13C,15N2** would be shifted according to the mass increase from the isotopic labels.
 - Data Analysis: The concentration of allopurinol and oxypurinol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Oxypurinol-13C,15N2 is an indispensable tool for researchers and drug development professionals involved in the study of allopurinol and its metabolic fate. Its well-defined physicochemical properties and its application as an internal standard in robust bioanalytical methods, such as LC-MS/MS, enable accurate and reliable quantification in complex biological matrices. The understanding of its inhibitory action on xanthine oxidase provides the biochemical context for its therapeutic relevance. The experimental protocols and workflows detailed in this guide offer a solid foundation for the implementation of this critical analytical standard in a research or clinical setting.

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